molecular formula C10H7F3O2 B1199849 4-(Trifluoromethyl)cinnamic acid CAS No. 2062-26-2

4-(Trifluoromethyl)cinnamic acid

Cat. No. B1199849
CAS RN: 2062-26-2
M. Wt: 216.16 g/mol
InChI Key: ANRMAUMHJREENI-ZZXKWVIFSA-N
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Description

4-(Trifluoromethyl)cinnamic acid is a member of the class of (trifluoromethyl)benzenes consisting of trans-cinnamic acid having a trifluoromethyl substituent at the para-position . It is functionally related to a trans-cinnamic acid .


Synthesis Analysis

A series of thirty-two anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid was prepared by microwave-assisted synthesis . All the compounds were tested against reference strains Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 and resistant clinical isolates of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE) .


Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethyl)cinnamic acid is C10H7F3O2 . Its molecular weight is 216.16 . The IUPAC Standard InChI is InChI=1S/C10H7F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H, (H,14,15)/b6-3+ .


Chemical Reactions Analysis

4-(Trifluoromethyl)cinnamic acid has been employed as an internal standard for the determination of A77 1726 (2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide) in plasma by HPLC .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)cinnamic acid is a solid at 20 degrees Celsius . It appears as a white to almost white powder to crystal .

Scientific Research Applications

Treatment of Resistant Bacterial Infections

  • Summary of Application : A series of anilides of 4-(Trifluoromethyl)cinnamic acid was prepared and tested against various bacterial strains, including resistant clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) .
  • Methods of Application : The compounds were prepared by microwave-assisted synthesis . They were then tested in vitro against the bacterial strains .
  • Results : Some compounds showed significant antistaphylococcal and anti-enterococcal activity, with MICs/MBCs ranging from 0.15–5.57 µM and 2.34–44.5 µM respectively .

Crystallographic Investigation

  • Summary of Application : The crystal structure of 4-(Trifluoromethyl)cinnamic acid was determined, and a temperature-induced phase transition was investigated .
  • Methods of Application : The crystal structure was determined in the triclinic space group P . Differential scanning calorimetry was used to show that the compound undergoes a fully reversible temperature-induced phase transition .
  • Results : The volume of the unit cell quadruples as the crystal is cooled through the phase transition . The structures are stabilised by the presence of O–H⋯O hydrogen bonding and C–H⋯O interactions .

Internal Standard for HPLC

  • Summary of Application : 4-(Trifluoromethyl)cinnamic acid has been used as an internal standard for the determination of A77 1726 (2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide) in plasma by High-Performance Liquid Chromatography (HPLC) .
  • Methods of Application : The compound is added to the plasma sample as an internal standard before the HPLC analysis .
  • Results : The presence of the internal standard helps to improve the accuracy and precision of the HPLC analysis .

Safety And Hazards

4-(Trifluoromethyl)cinnamic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The synthesized compounds from 4-(Trifluoromethyl)cinnamic acid have shown promising antimicrobial activity against Gram-positive bacteria and two mycobacterial strains . This suggests potential future directions in the development of new antimicrobial agents.

properties

IUPAC Name

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRMAUMHJREENI-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501224492
Record name (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid
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Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)cinnamic acid

CAS RN

16642-92-5, 2062-26-2
Record name (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid
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Record name p-(Trifluoromethyl)cinnamic acid
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Record name 4-(Trifluoromethyl)cinnamic acid
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Record name (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
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Record name p-(trifluoromethyl)cinnamic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, (2E)
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Record name 4-(TRIFLUOROMETHYL)CINNAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
JAK Howard, HA Sparkes - CrystEngComm, 2008 - pubs.rsc.org
The crystal structure of trans-4-(trifluoromethyl) cinnamic acid (1) has been determined in the triclinic space groupP. Differential scanning calorimetry showed that 1 undergoes a single …
Number of citations: 15 pubs.rsc.org
U Bayasgalan, B Chantsalnyam, U Nergui… - Bulletin of the Institute …, 2022 - mongoliajol.info
… Furthermore, optical spectroscopy results indicate that the trans-4-trifluoromethyl cinnamic acid undergoes [2+ 2] photodimerization reaction to yield a product with a cyclobutane …
Number of citations: 0 mongoliajol.info
SY Lee, IY Hwang, CS Jeong - Natural Product Sciences, 2017 - synapse.koreamed.org
P-methoxycinnamic acid and 3,4,5-trimethoxycinnamic acid are the compounds found in Polygalae Radix, the root of Polygala tenuifolia Willdenow, and have been reported to have …
Number of citations: 5 synapse.koreamed.org
T Strharsky, D Pindjakova, J Kos, L Vrablova… - International Journal of …, 2022 - mdpi.com
A series of thirty-two anilides of 3-(trifluoromethyl)cinnamic acid (series 1) and 4-(trifluoromethyl)cinnamic acid (series 2) was prepared by microwave-assisted synthesis. All the …
Number of citations: 1 www.mdpi.com
A Moreno-Robles, A Cala Peralta, JG Zorrilla… - Plants, 2023 - mdpi.com
Cuscuta campestris Yunck. is a parasitic weed responsible for severe yield losses in crops worldwide. The selective control of this weed is scarce due to the difficult application of …
Number of citations: 7 www.mdpi.com
DM Winfield - 2015 - digitalcommons.georgiasouthern …
The reactions of cyclobutanes is a topic that has yet to be thoroughly studied due to the challenges of working with the strained molecule. Cyclobutanes have been used as synthetic …
AA Negreti, GA Ferreira-Silva, CG Pressete… - New Journal of …, 2022 - pubs.rsc.org
Melanoma is a highly aggressive skin cancer with a limited targeted therapy arsenal. Ruthenium-based complexes have shown interesting pro-apoptotic effects on malignant tumor cell …
Number of citations: 4 pubs.rsc.org
JLR Yates, HA Sparkes - CrystEngComm, 2013 - pubs.rsc.org
4-Bromo-trans-cinnamic acid (1) displays some interesting behaviour in the solid-state undergoing a photo-induced head-to-head [2 + 2] cycloaddition reaction in addition to a …
Number of citations: 8 pubs.rsc.org
JF Malheiro, JY Maillard, F Borges, M Simões - International …, 2019 - Elsevier
The conspicuous absence of novel and effective strategies to control microbial growth, both in the food and healthcare industries and evidence of increasing microbial resistance to …
Number of citations: 42 www.sciencedirect.com
Y Zhang, M Vafaie, J Xu, JM Pina, P Xia… - Advanced …, 2022 - Wiley Online Library
Solution‐processed photodetectors based on colloidal quantum dots (CQDs) are promising candidates for short‐wavelength infrared light sensing applications. Present‐day CQD …
Number of citations: 9 onlinelibrary.wiley.com

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